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FAQ: Conteltinib and Elevated Serum Creatinine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Q1: Does Conteltinib cause an increase in serum creatinine? Yes, elevated serum creatinine is a common
treatment-related adverse event. In the first-in-human Phase 1 study, 45.3% (29 out of 64) of patients with
advanced ALK-positive non-small cell lung cancer (NSCLC) experienced an increase in serum creatinine [1]

[2] [3]. The table below summarizes key safety and efficacy data from the study.

Table 1: Key Findings from the Phase 1 Study of Conteltinib (N=64)

Parameter Finding Notes

Most Common Diarrhea (71.9%), Serum Creatinine Elevated TRAE = Treatment-

TRAEs (45.3%), Aspartate Aminotransferase Elevated Related Adverse
(39.1%), Nausea (37.5%) [1] Event

Grade =3 TRAES 14.1% (9 patients) experienced Grade =3 TRAES [1]

Recommended 600 mg QD (ALK TKI-naive patients) / 300 mg BID QD = once daily; BID

Phase 2 Dose (patients previously treated with crizotinib) [1] = twice daily

Q2: Does an elevated creatinine level signify true kidney damage? Not necessarily. A growing body of
evidence indicates that Conteltinib and other tyrosine kinase inhibitors (TKIs) can inhibit the Multidrug
and Toxin Extrusion 1 (MATE-1) transporter protein [4]. MATE-1 is responsible for secreting creatinine

from the blood into the urine in the proximal tubule of the kidney. When this secretion is blocked, serum
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creatinine levels rise without an actual reduction in the glomerular filtration rate (GFR) or true kidney

injury. This creates a "false" signal of renal impairment [5] [4].

Q3: How can I differentiate between a false creatinine elevation and true kidney injury? The
recommended method is to use an alternative biomarker, cystatin C, to calculate the GFR [4]. Cystatin C is
freely filtered by the glomeruli but is not secreted or affected by MATE-1 inhibitors. Comparing the GFR
calculated from cystatin C with the GFR calculated from creatinine can reveal a significant discrepancy if

MATE-1 inhibition is the cause.

Table 2: Differentiating True Injury from MATE-1 Inhibition

Feature True Kidney Injury MATE-1 Inhibition by Conteltinib
Primary Reduced glomerular filtration Inhibited tubular secretion of creatinine
Mechanism

Serum Creatinine  Elevated Elevated

Cystatin C Level Elevated Remains normal

GFR (CystatinC) Low Normal or significantly higher than GFR

(Creatinine)

Clinical May require dose reduction or Likely a benign, reversible lab finding
Implication discontinuation

The following diagram illustrates the mechanism of MATE-1 inhibition and its functional impact.
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Mechanism of MATE-1 Inhibitor Impact on Serum Creatinine
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Experimental Protocol for Investigating Creatinine
Elevation

To confirm that a serum creatinine elevation is related to MATE-1 inhibition rather than true nephrotoxicity,

you can implement the following experimental workflow.
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Experimental Workflow for Renal Effect Investigation

Observed Serum
Creatinine Elevation

Measure Concurrent
Cystatin C Level

Calculate GFR using:
1. Creatinine (CKD-EPI)
2. Cystatin C (CKD-EPI)

:

Is GFR (Cystatin C)
significantly higher
than GFR (Creatinine)?

Conclusion: Likely MATE-1 Conclusion: Potential True
Inhibition Effect Kidney Injury
('False' Elevation) Investigate Further

Click to download full resolution via product page
Detailed Methodology:

e Measurement of Biomarkers:

o Serum Creatinine: Measure using standardized assays. Be aware that certain drugs and
endogenous substances can cause interference in different assay methods (Jaffe's vs.
enzymatic) [6].
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o Serum Cystatin C: Use an immunoassay (e.g., PETIA, PENIA). Cystatin C is less influenced
by muscle mass, age, or sex, and is not affected by MATE-1 inhibitors [4].

¢ Glomerular Filtration Rate (GFR) Calculation:

o Calculate the estimated GFR (eGFR) using the Chronic Kidney Disease Epidemiology
Collaboration (CKD-EPI) equations for both creatinine and cystatin C [4].

o CKD-EPI Creatinine Equation: Uses serum creatinine, age, sex, and race.

o CKD-EPI Cystatin C Equation: Uses serum cystatin C alone or in combination with creatinine
for a more accurate estimate.

¢ Data Interpretation:

o A significant and persistent discrepancy where the eGFR from cystatin C is higher than the
eGFR from creatinine strongly suggests that the observed creatinine elevation is due to
inhibited tubular secretion (e.g., by MATE-1 inhibition) and not a true decline in GFR [4].

o Clinical studies have shown this difference can be substantial, with a median GFR difference of
16 mL/min and differences of 230 mL/min observed in a third of patients on MATE-1 inhibitor
TKis [4].

Key Takeaways for Researchers

¢ Mechanism is Key: Conteltinib's inhibition of the renal MATE-1 transporter is the probable cause of
elevated serum creatinine, not direct glomerular toxicity [4].

e Confirm with Cystatin C: Before concluding renal impairment, recalculate GFR using serum cystatin
C to obtain a more accurate assessment of kidney function [4].

¢ Clinical Impact: Distinguishing this effect is crucial for clinical trials and patient management to avoid
unnecessary dose reductions or trial exclusions. Using cystatin C-based GFR could increase the
number of patients eligible for clinical trials by more accurately reflecting their true renal function [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [FAQ: Conteltinib and Elevated Serum Creatinine]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-

elevated-serum-creatinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pubmed.ncbi.nlm.nih.gov/36424628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841070/
https://www.medsafe.govt.nz/profs/PUArticles/December2019/Some-medicines-increase-serum-creatinine-without-affecting-glomerular-function.htm
https://www.openaccessjournals.com/articles/positive-and-negative-false-estimates-of-serum-creatinine-12111.html
https://www.smolecule.com/products/b524211#conteltinib-elevated-serum-creatinine
https://www.smolecule.com/products/b524211#conteltinib-elevated-serum-creatinine
https://www.smolecule.com/products/b524211#conteltinib-elevated-serum-creatinine
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

